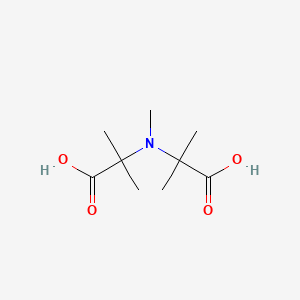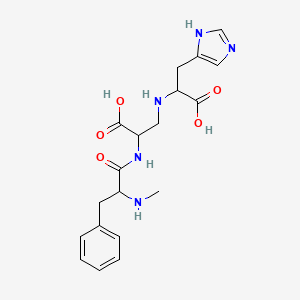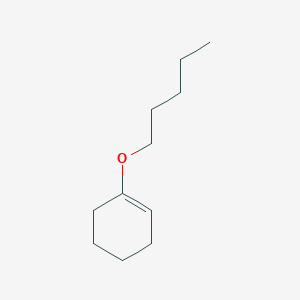
1-(Pentyloxy)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentyloxy)cyclohex-1-ene is an organic compound with the molecular formula C11H20O It is a derivative of cyclohexene, where a pentyloxy group is attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pentyloxy)cyclohex-1-ene can be synthesized through the reaction of cyclohexene with pentanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the cyclohexene and the pentyloxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This might include the use of continuous reactors and advanced separation techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Pentyloxy)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The pentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Scientific Research Applications
1-(Pentyloxy)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pentyloxy)cyclohex-1-ene involves its interaction with various molecular targets. The pentyloxy group can interact with hydrophobic regions of proteins or membranes, potentially altering their function. The cyclohexene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Cyclohexene: A simpler analog without the pentyloxy group.
Cyclohexanol: The hydroxyl derivative of cyclohexene.
Cyclohexanone: The ketone derivative of cyclohexene.
Uniqueness: The combination of the cyclohexene ring and the pentyloxy group makes it a versatile compound for various chemical reactions and applications .
Properties
CAS No. |
61382-77-2 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-pentoxycyclohexene |
InChI |
InChI=1S/C11H20O/c1-2-3-7-10-12-11-8-5-4-6-9-11/h8H,2-7,9-10H2,1H3 |
InChI Key |
NULVUQQEOZNQNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


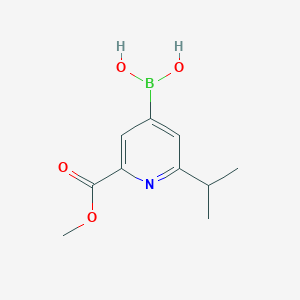
![[5-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069719.png)
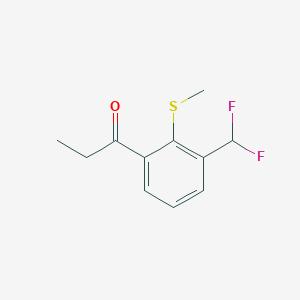
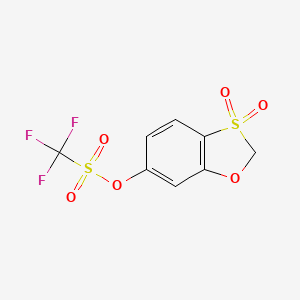
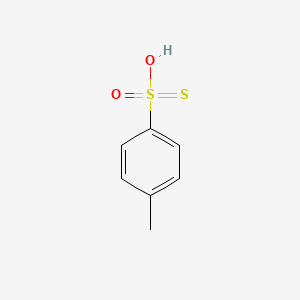
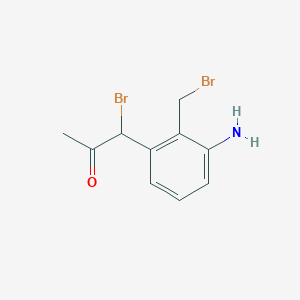
![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
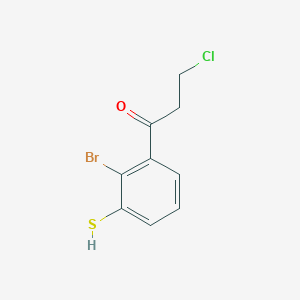
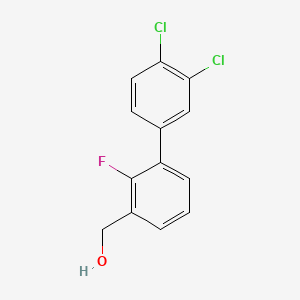
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)
